molecular formula C10H11ClO3 B2615124 2-Chloro-3-(propan-2-yloxy)benzoic acid CAS No. 1369785-64-7

2-Chloro-3-(propan-2-yloxy)benzoic acid

Cat. No.: B2615124
CAS No.: 1369785-64-7
M. Wt: 214.65
InChI Key: NANUKPNCPFPTCJ-UHFFFAOYSA-N
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Description

2-Chloro-3-(propan-2-yloxy)benzoic acid is a chemical compound with the molecular formula C10H11ClO3. It is also known as 2-chloro-3-isopropoxybenzoic acid. This compound is characterized by the presence of a chlorine atom and an isopropoxy group attached to a benzoic acid core. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(propan-2-yloxy)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

[ \text{2-chlorobenzoic acid} + \text{isopropyl alcohol} \xrightarrow{\text{catalyst}} \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced purification techniques, such as chromatography, ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(propan-2-yloxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

    Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.

    Reduction: Commonly uses reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution Reactions: Yield substituted benzoic acids.

    Esterification: Produce esters of this compound.

    Reduction: Results in the formation of 2-chloro-3-(propan-2-yloxy)benzyl alcohol.

Scientific Research Applications

2-Chloro-3-(propan-2-yloxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-3-(propan-2-yloxy)benzoic acid involves its interaction with specific molecular targets. The chlorine and isopropoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-3-(propan-2-yloxy)benzoic acid can be compared with other similar compounds, such as:

    2-Chloro-4-(propan-2-yloxy)benzoic acid: Differing in the position of the isopropoxy group.

    2-Chloro-3-(methoxy)benzoic acid: Featuring a methoxy group instead of an isopropoxy group.

    3-Chloro-2-(propan-2-yloxy)benzoic acid: Differing in the position of the chlorine atom.

Properties

IUPAC Name

2-chloro-3-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6(2)14-8-5-3-4-7(9(8)11)10(12)13/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANUKPNCPFPTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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